molecular formula C24H27NO5 B14095044 Fmoc-(4R)-4-isobutoxy-L-proline

Fmoc-(4R)-4-isobutoxy-L-proline

Cat. No.: B14095044
M. Wt: 409.5 g/mol
InChI Key: XOHPHOIALNMBRM-ZHRRBRCNSA-N
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Description

Fmoc-(4R)-4-isobutoxy-L-proline is a derivative of proline, an amino acid commonly found in proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to protect the amino group during the synthesis process. The (4R)-4-isobutoxy substitution on the proline ring adds steric bulk and hydrophobicity, which can influence the compound’s reactivity and interactions in chemical and biological systems.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(4R)-4-isobutoxy-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carbonyl-containing derivatives, while reduction can yield deprotected or reduced forms of the compound .

Scientific Research Applications

Chemistry

Fmoc-(4R)-4-isobutoxy-L-proline is widely used in peptide synthesis as a building block for the construction of complex peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the role of specific amino acid residues in these interactions .

Medicine

Its unique structure can enhance the stability and bioavailability of peptide drugs.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in tissue engineering, drug delivery, and diagnostics .

Mechanism of Action

The mechanism of action of Fmoc-(4R)-4-isobutoxy-L-proline is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The (4R)-4-isobutoxy substitution influences the compound’s reactivity and interactions, which can affect the folding and stability of the resulting peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(4R)-4-isobutoxy-L-proline is unique due to the presence of the (4R)-4-isobutoxy substitution, which adds significant steric bulk and hydrophobicity. This can influence the folding, stability, and interactions of peptides containing this compound, making it a valuable tool in peptide synthesis and research .

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-methylpropoxy)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H27NO5/c1-15(2)13-29-16-11-22(23(26)27)25(12-16)24(28)30-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21-22H,11-14H2,1-2H3,(H,26,27)/t16-,22+/m1/s1

InChI Key

XOHPHOIALNMBRM-ZHRRBRCNSA-N

Isomeric SMILES

CC(C)CO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC(C)COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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